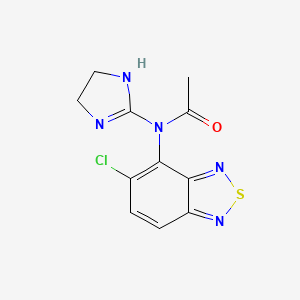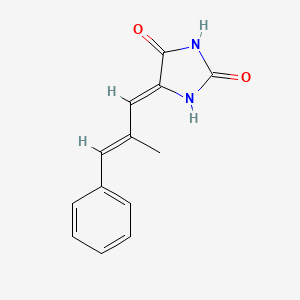![molecular formula C11H12N4O2 B14880087 3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880087.png)
3-[(2-Hydroxy-5-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD07656488 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD07656488 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of MFCD07656488 typically involves large-scale chemical reactors and stringent quality control measures. The process may include multiple purification steps to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD07656488 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms.
Scientific Research Applications
MFCD07656488 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD07656488 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
MFCD07656488 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: MFCD07656488 may exhibit distinct reactivity, stability, or biological activity compared to its analogs.
Conclusion
MFCD07656488 is a versatile compound with significant potential in various scientific domains. Its unique properties and diverse applications make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-9(16)8(5-6)12-11-13-10(17)7(2)14-15-11/h3-5,16H,1-2H3,(H2,12,13,15,17) |
InChI Key |
UXGBNGDFNNYDLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


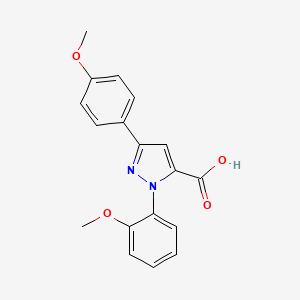
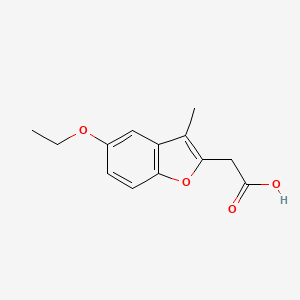
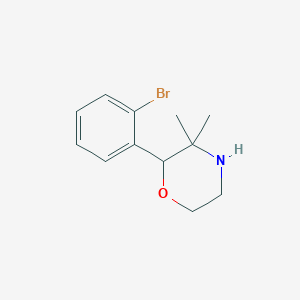
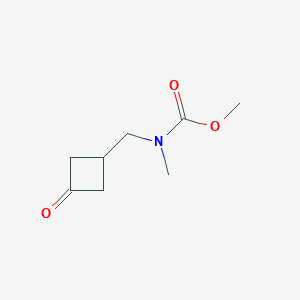
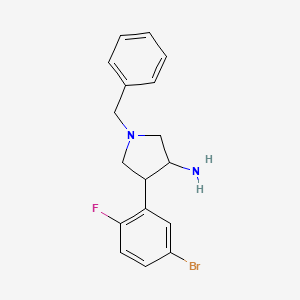
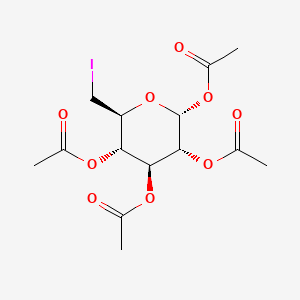
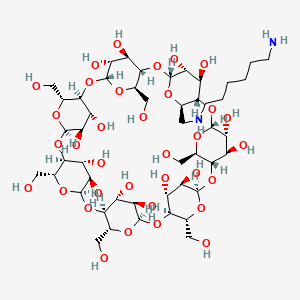

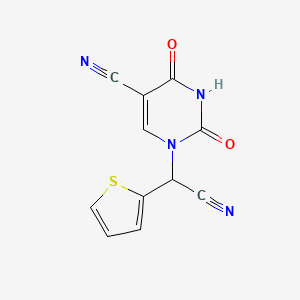

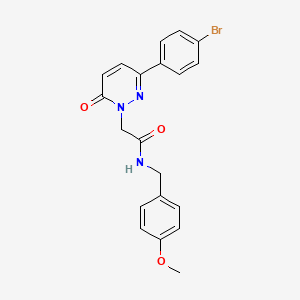
![7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880052.png)
